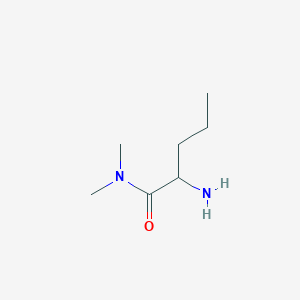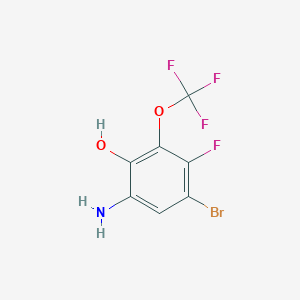![molecular formula C13H19NO3 B13432192 4-[Bis(2-methoxyethyl)amino]benzaldehyde CAS No. 27913-87-7](/img/structure/B13432192.png)
4-[Bis(2-methoxyethyl)amino]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(2-methoxyethyl)amino]benzaldehyde is an organic compound with the molecular formula C13H19NO3 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bis(2-methoxyethyl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-methoxyethyl)amino]benzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with bis(2-methoxyethyl)amine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The nitro group is reduced to an amino group, and the resulting compound is then subjected to further reactions to introduce the bis(2-methoxyethyl)amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(2-methoxyethyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-[Bis(2-methoxyethyl)amino]benzoic acid.
Reduction: 4-[Bis(2-methoxyethyl)amino]benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-[Bis(2-methoxyethyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[Bis(2-methoxyethyl)amino]benzaldehyde involves its interaction with specific molecular targets. The bis(2-methoxyethyl)amino group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[Bis(2-hydroxyethyl)amino]benzaldehyde: Similar structure but with hydroxyethyl groups instead of methoxyethyl groups.
4-[Bis(2-chloroethyl)amino]benzaldehyde: Contains chloroethyl groups, leading to different reactivity and applications.
4-[Bis(2-acetyloxyethyl)amino]benzaldehyde: Features acetyloxyethyl groups, used in different industrial applications
Uniqueness
4-[Bis(2-methoxyethyl)amino]benzaldehyde is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxyethyl groups enhance its solubility and stability, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
27913-87-7 |
|---|---|
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
4-[bis(2-methoxyethyl)amino]benzaldehyde |
InChI |
InChI=1S/C13H19NO3/c1-16-9-7-14(8-10-17-2)13-5-3-12(11-15)4-6-13/h3-6,11H,7-10H2,1-2H3 |
InChI-Schlüssel |
HXWZUIRTJFHDLT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN(CCOC)C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride](/img/structure/B13432129.png)
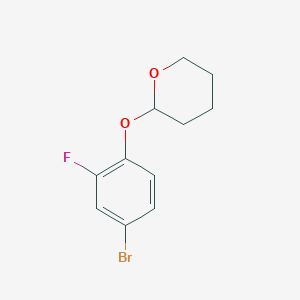
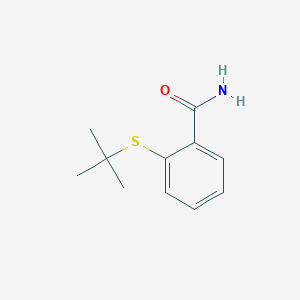

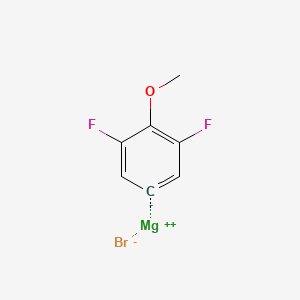
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)
![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
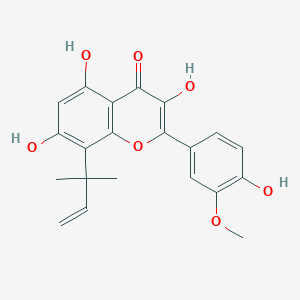


![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
